1,4-Bis(1,2-dibromoethyl)benzene
Overview
Description
1,4-Bis(1,2-dibromoethyl)benzene is a brominated derivative of benzene, where bromine atoms are substituted at the 1 and 4 positions of the benzene ring, with additional ethyl groups attached to the bromine atoms. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied for their various chemical properties and applications.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods, including Diels-Alder reactions, C-H activation, and halogenation. For instance, 1,2-bis(trimethylsilyl)benzenes, which are structurally related to 1,4-bis(1,2-dibromoethyl)benzene, can be synthesized using cobalt-catalyzed Diels-Alder cycloaddition or iridium-mediated C-H activation . These methods provide efficient routes to functionalized benzene derivatives, which can be further transformed into other compounds through reactions such as Suzuki coupling or lithium-bromine exchange followed by the addition of organometallic reagents .
Molecular Structure Analysis
The molecular structure of benzene derivatives can be characterized using X-ray crystallography and theoretical calculations. For example, the structure of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene was determined using single-crystal X-ray diffraction and showed a quasi-planar structure with significant torsion angles between the pyridine and phenyl rings . These structural details are crucial for understanding the reactivity and properties of such compounds.
Chemical Reactions Analysis
Benzene derivatives undergo various chemical reactions, including coupling reactions and interactions with Lewis acids. For example, 1,4-bis(1-methoxy-1-methylethyl)benzene reacts with BCl3, suggesting complex formation between the ether and BCl3, which is essential for its role as an initiator/transfer agent in cationic polymerizations . Similarly, brominated benzene derivatives can participate in C-Br...π(arene) interactions, C-H...Br hydrogen bonds, and Br...Br interactions, which influence their solid-state packing .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure and substituents. For instance, compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit exhibit fluorescent properties and can form liquid crystalline phases due to their flat conjugated structure . The electronic, optoelectronic, photonic, and thermodynamic properties of such molecules can be extensively modulated, as demonstrated by the study of 1,4-bis(3-carboxyl-3-oxo-prop-1-enyl)benzene, which showed promising applications due to its electronic structure and properties .
Scientific Research Applications
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Scientific Field: Material Science
- Application : 1,4-Bis(1,2-dibromoethyl)benzene is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
- Method of Application : The specific methods of application or experimental procedures are not provided by Sigma-Aldrich .
- Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified by Sigma-Aldrich .
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Scientific Field: Coordination Chemistry
- Application : In a study titled “Four Novel Coordination Polymers Based on Flexible 1,4-bis (1,2,4-triazol-1-ylmethyl)benzene Ligand: Synthesis, Structure, Luminescence and Magnetic Properties”, 1,4-bis(1,2-dibromoethyl)benzene was used to synthesize four new metal–organic coordination polymers .
- Method of Application : The polymers were synthesized under hydrothermal conditions and characterized by techniques of single-crystal X-ray diffraction analysis, elemental analysis, infrared spectra (IR) and thermogravimetric analysis (TGA) .
- Results or Outcomes : The resulting MOFs analyses demonstrate that complex 1 displays a rare 3D 10-connected framework with the point symbol of {3 6 ·4 34 ·5 3 ·6 2 } based on pentanuclear [Co 5 (μ 3 -OH) 2 (COO) 8] cluster .
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Scientific Field: Organic Synthesis
- Application : The compound is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Method of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified .
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Scientific Field: Chemical Industry
- Application : 1,4-Bis(1,2-dibromoethyl)benzene is provided by Tokyo Chemical Industry Co., Ltd. (TCI) for use in the chemical industry .
- Method of Application : The specific methods of application or experimental procedures are not provided by TCI .
- Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified by TCI .
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Scientific Field: Chemical Synthesis
- Application : The compound is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Method of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified .
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Scientific Field: Crystallography
- Application : In a study titled “A third polymorph of 1,4-bis(1H-benzimidazol-2-yl)benzene”, 1,4-Bis(1,2-dibromoethyl)benzene was used in the synthesis of a new polymorph .
- Method of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The resulting crystal structure analyses demonstrate that the asymmetric unit contains two independent 1,4-bis(benzimidazol-2-yl)benzene molecules .
Safety And Hazards
properties
IUPAC Name |
1,4-bis(1,2-dibromoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBQQANTDCVPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)Br)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948250 | |
Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(1,2-dibromoethyl)benzene | |
CAS RN |
25393-98-0 | |
Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25393-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-bis(1,2-dibromoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025393980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Bis(1,2-dibromoethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(1,2-dibromoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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